ethyl 2-bromo-4-(difluoromethyl)-1,3-thiazole-5-carboxylate
Description
Ethyl 2-bromo-4-(difluoromethyl)-1,3-thiazole-5-carboxylate is a fluorinated thiazole derivative characterized by a bromine atom at position 2, a difluoromethyl group at position 4, and an ethyl ester at position 5. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in a five-membered ring, widely used in pharmaceuticals and agrochemicals due to their bioactivity . The difluoromethyl substituent introduces unique electronic and steric effects, enhancing metabolic stability and modulating lipophilicity compared to non-fluorinated analogs .
Properties
IUPAC Name |
ethyl 2-bromo-4-(difluoromethyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO2S/c1-2-13-6(12)4-3(5(9)10)11-7(8)14-4/h5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONJFTRKZGEZQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-4-(difluoromethyl)-1,3-thiazole-5-carboxylate typically involves the bromination of a thiazole precursor. One common method is the reaction of 2-amino-4-(difluoromethyl)thiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4-(difluoromethyl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to introduce additional functional groups.
Reduction Reactions: The compound can be reduced to modify the difluoromethyl group or other parts of the molecule.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and an organic solvent (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-thiazole derivative, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
Ethyl 2-bromo-4-(difluoromethyl)-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, especially in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-(difluoromethyl)-1,3-thiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and difluoromethyl groups can enhance its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Substituent-Driven Electronic and Steric Effects
Key Observations :
- Steric Effects : The tert-butyl group in creates significant steric bulk, which may hinder nucleophilic attacks or ring modifications.
- Biological Interactions : Aromatic substituents (e.g., 3,5-difluorophenyl in ) enhance binding to hydrophobic protein pockets, while fluorinated alkyl groups improve bioavailability .
Biological Activity
Ethyl 2-bromo-4-(difluoromethyl)-1,3-thiazole-5-carboxylate is a synthetic compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on various research findings.
Chemical Structure and Properties
This compound features a thiazole ring with a bromine atom and a difluoromethyl substituent. Its molecular formula is with a molecular weight of approximately 263.09 g/mol. The presence of fluorine atoms enhances the compound's reactivity and biological activity.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungal strains. The compound's mechanism typically involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.
Anticancer Activity
This compound has also been investigated for its anticancer properties. It has demonstrated cytotoxic effects on several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The compound's IC50 values indicate potent growth inhibition, particularly in triple-negative breast cancer (TNBC) models, where it shows selectivity over non-cancerous cells.
| Cell Line | IC50 Value (μM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 | 0.126 | 20 |
| MCF10A (non-cancer) | 2.52 |
The biological activity of this compound is attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : It may act on various receptors, leading to altered signaling cascades that promote apoptosis in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) reported that the compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.
- Cancer Research : In a study published in the Journal of Medicinal Chemistry (2024), this compound was tested on MDA-MB-231 cells, revealing significant inhibition of tumor growth in xenograft mouse models.
Synthetic Routes
The synthesis typically involves the bromination of a thiazole precursor followed by esterification. Key steps include:
- Reaction of 2-amino-4-(difluoromethyl)thiazole with ethyl bromoacetate.
- Use of potassium carbonate as a base in an organic solvent like DMF at elevated temperatures.
Applications in Drug Development
Due to its promising biological activities, this compound is being explored as a precursor for developing novel therapeutic agents targeting infectious diseases and cancer.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 2-bromo-4-(difluoromethyl)-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclization reactions involving brominated precursors and difluoromethylating agents. For example, analogous thiazole derivatives are prepared by refluxing hydroxybutyric acid esters with thionyl chloride (SOCl₂), followed by purification via recrystallization in ethanol (95% yield) . Optimization involves controlling reaction time, stoichiometry, and temperature to minimize side products. Solvent choice (e.g., anhydrous ethanol) and catalytic additives (e.g., triethylamine) can enhance yield and purity.
Q. Which spectroscopic techniques are employed to confirm the structure of this compound, and what key spectral features are indicative of functional groups?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) identifies substituents on the thiazole ring, such as the difluoromethyl group (δ ~120 ppm in ¹⁹F NMR) and ester carbonyl (δ ~165 ppm in ¹³C NMR). Infrared (IR) spectroscopy confirms the C=O stretch of the ester (~1720 cm⁻¹) and C-Br vibrations (~650 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. What purification methods are effective for this compound, and how does recrystallization solvent choice impact yield and purity?
- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes polar impurities, while recrystallization in ethanol or methanol yields high-purity crystals. Solvent polarity affects crystal morphology and purity; ethanol (95%) is optimal for needle-type crystals, as demonstrated in analogous thiazole derivatives .
Advanced Research Questions
Q. How does X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles between the thiazole ring and substituents. For example, trifluoromethyl-substituted analogs show near-coplanar thiazole-phenyl arrangements (dihedral angle ~5.15°), with van der Waals interactions dominating the crystal packing . Intermolecular halogen bonding involving bromine may influence supramolecular assembly.
Q. What computational methods predict the electronic effects of bromo and difluoromethyl substituents on the thiazole ring’s reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects: the bromine atom increases electrophilicity at the 2-position, while the difluoromethyl group enhances ring electron deficiency. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. How do structural analogs with varying substituents inform the design of thiazole-based bioactive molecules?
- Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs with halogen (Br, Cl), fluorinated (CF₃, CHF₂), and aryl substituents. For instance, trifluoromethyl-thiazoles exhibit enhanced metabolic stability in medicinal chemistry applications, while brominated derivatives serve as intermediates for functionalization . Biological assays (e.g., enzyme inhibition) guide optimization of substituent size and polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
